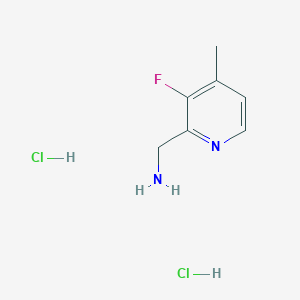
(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2FN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Given the compound’s potential as a fluorinated pyridine derivative, it may influence pathways related to fluoropyridines . Fluoropyridines have been associated with various biological activities, including antimicrobial, antiviral, and antitumor effects .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of a pyridine derivative. One common method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which is then converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . The final step involves the methylation of the aminopyridine to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and aminopyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoropyridine
- 4-methylpyridine
- 3-fluoro-4-aminopyridine
Uniqueness
(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the combination of fluorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.
Propiedades
IUPAC Name |
(3-fluoro-4-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5-2-3-10-6(4-9)7(5)8;;/h2-3H,4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWTPNZBVTHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CN)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

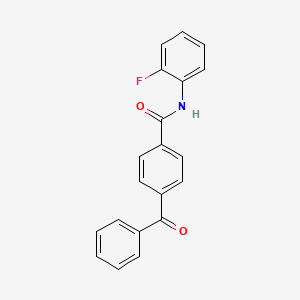
![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)
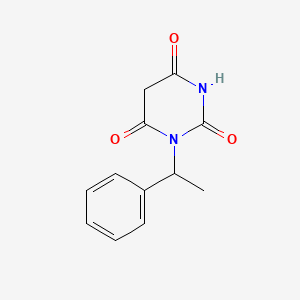
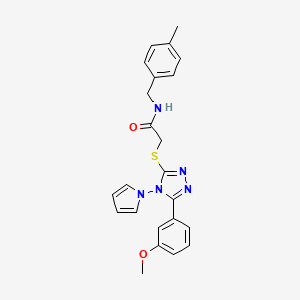
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)
![(Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)
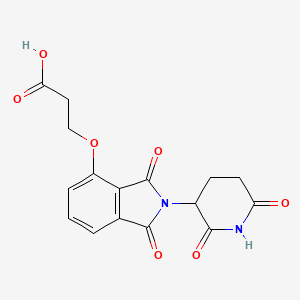
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
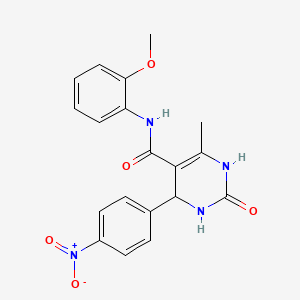
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)
![6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2907606.png)
